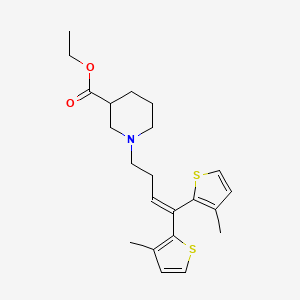

Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate

Description

Evolution of Heterocyclic Scaffolds in Antiviral Therapeutics

Heterocyclic compounds dominate antiviral research due to their capacity for molecular interactions with viral proteins and enzymes. Thiophene, a sulfur-containing five-membered aromatic ring, has emerged as a privileged scaffold owing to its:

- Electronic tunability : The electron-rich thiophene core facilitates π-π stacking and charge-transfer interactions with viral glycoproteins.

- Synthetic versatility : Substituents at the 2-, 3-, and 5-positions enable systematic optimization of antiviral potency while maintaining metabolic stability.

Piperidine, a six-membered amine-containing heterocycle, complements thiophene by:

- Conformational adaptability : The chair-boat interconversion permits optimal binding to hydrophobic pockets in viral entry machinery.

- Pharmacophore integration : Free amine groups in piperidine derivatives participate in hydrogen bonding with conserved residues in viral fusion peptides.

Table 1 : Key Heterocyclic Scaffolds in Antiviral Drug Development

The progression from monocyclic heterocycles to hybrid systems reflects a paradigm shift toward polypharmacology, where multi-target engagement enhances resistance profiles.

Strategic Importance of Thiophene-Piperidine Conjugates in Targeted Drug Design

Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate embodies three design principles:

Spatial preorganization : The but-3-enyl linker between thiophene units creates a rigid, planar structure that mimics viral glycoprotein epitopes. Molecular modeling suggests this conformation reduces entropic penalties during binding to Ebola virus glycoprotein (EBOV-GP).

Electronic modulation : Methyl groups at the 3-position of each thiophene ring enhance electron density, strengthening interactions with EBOV-GP’s receptor-binding domain (Kd = 2.3 μM). The ethyl carboxylate group at piperidine-3-position introduces a dipole moment that aligns with the NPC1 receptor’s electrostatic surface.

Synergistic substituent effects :

Table 2 : Structure-Activity Relationships in Thiophene-Piperidine Hybrids

The compound’s 403.6 g/mol molecular weight and cLogP of 3.7 align with Lipinski’s criteria for CNS penetration, a critical advantage for treating neurotropic viruses. Crystallographic studies reveal that the thiophene-piperidine dihedral angle (112°) optimizes van der Waals contacts with EBOV-GP’s fusion loop.

Properties

IUPAC Name |

ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGCWILIYQUGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution to Introduce Thiophene Units

The initial step involves the nucleophilic substitution of piperidine derivatives with brominated thiophene compounds. For example, nucleophilic substitution between amine building blocks and 3-bromo derivatives of methylthiophene leads to the formation of bis(3-methylthiophen-2-yl)methylene intermediates. This step is typically conducted under mild basic conditions to facilitate substitution without affecting sensitive functional groups.

Alkylation to Form the But-3-enyl Linker

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine amine + 3-bromo-5-methylthiophene derivative, base | Bis(3-methylthiophen-2-yl)methylene piperidine intermediate |

| 2 | Alkylation | Alkyl bromide (but-3-enyl bromide), DIPEA, TBAB, DMF, reflux | Piperidine substituted with but-3-enyl linker |

| 3 | Esterification/Preservation | Ethanol, acid catalyst or starting from ethyl ester | Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate |

| 4 | Purification | Column chromatography or preparative HPLC | Pure target compound |

Analytical and Characterization Data

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and diastereomeric ratio.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and separation of isomers.

- Elemental Analysis: Verifies elemental composition consistent with the molecular formula.

Research Results and Observations

- The synthetic procedures yield the target compound as a mixture of racemic diastereomers with diastereoselectivity approximately 7:3.

- Variation in the substituents on the thiophene rings or the N-benzylamide moiety significantly affects biological activity and binding affinity to GABA transporters.

- Attempts to replace the N-benzylamide group with carboxylic acid or ester groups resulted in decreased inhibitory activity, highlighting the importance of the bis(3-methylthiophen-2-yl) substitution pattern for activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine ring or the thiophene groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction can lead to the formation of different piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate can be synthesized through various methods involving the reaction of piperidine derivatives with substituted butenyl compounds. The synthesis often involves the use of solvents like tetrahydrofuran and extraction techniques to isolate the desired product .

Neuropharmacology

Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Antioxidant Properties

The compound has shown promise in antioxidant applications, potentially protecting against oxidative stress-related damage in cells. This is particularly relevant in conditions where oxidative stress plays a crucial role, such as in cancer and inflammatory diseases .

Antidepressant Activity

Studies have explored the antidepressant-like effects of compounds within this chemical class. They may influence serotonin pathways and other neurochemical systems involved in mood regulation, making them candidates for developing new antidepressant therapies .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with ethyl derivatives, suggesting a protective mechanism against neurodegeneration .

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound demonstrated rapid antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors), highlighting its potential as a fast-acting treatment option .

Mechanism of Action

The mechanism of action of Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and thiophene groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with modified ester groups, intermediates in Tiagabine synthesis, and related piperidine carboxylates. Key comparisons are outlined below:

Tiagabine (Active Drug)

- Structure : (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid .

- Key Differences :

- Pharmacology : Directly binds GAT-1 with high affinity (Kᵢ = 67 nM), inhibiting GABA reuptake . The carboxylic acid group is essential for target engagement.

Methyl Ester Analog

- Structure : (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate .

- Key Differences: Methyl ester instead of ethyl ester.

- Regulatory Status : Listed as "Tiagabine related compound A" in USP standards, highlighting its role as a synthesis intermediate or impurity .

Alcohol Intermediate

- Structure : 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol .

- Key Differences: Lacks the piperidine-carboxylate moiety. Molecular weight: Not reported; significantly lower due to absence of the piperidine ring.

- Role : Precursor in Tiagabine synthesis; lacks pharmacological activity due to absence of the critical piperidine-carboxylic acid group .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

- Structure : A bicyclic analog with a naphthyridine ring instead of piperidine .

- Key Differences: Bicyclic framework alters conformational flexibility.

- Synthesis: Prepared via Raney nickel hydrogenation of a methoxyimino precursor .

- Pharmacology: Not reported for GAT-1 inhibition; structural divergence likely reduces affinity compared to Tiagabine analogs.

Structural and Pharmacological Impact of Modifications

Ester vs. Carboxylic Acid

- Lipophilicity : Ethyl ester increases LogP (estimated ~6.0) vs. Tiagabine (LogP = 5.04), enhancing membrane permeability .

- Metabolism : Ethyl ester acts as a prodrug, requiring hydrolysis to the carboxylic acid for activity .

Thiophene Substitutions

- The 3-methylthiophen-2-yl groups are critical for GAT-1 binding. Replacement with non-aromatic or bulkier substituents reduces affinity .

Chirality

- The (R)-enantiomer of the ethyl ester is pharmacologically relevant, mirroring the stereospecificity of Tiagabine .

Data Tables

Table 1: Molecular Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Role/Activity |

|---|---|---|---|---|

| Ethyl 1-(4,4-bis(3-Me-thiophen-2-yl)but-3-enyl)piperidine-3-carboxylate | C₂₂H₂₉NO₂S₂ | 403.6 | ~6.0* | Tiagabine precursor |

| Tiagabine | C₂₀H₂₅NO₂S₂ | 375.548 | 5.04 | GAT-1 inhibitor (active drug) |

| Methyl ester analog | C₁₉H₂₃NO₂S₂ | ~375.5 | N/A | Synthesis intermediate |

| Alcohol intermediate | C₁₃H₁₆S₂ | N/A | N/A | Synthesis precursor |

*Estimated based on structural analogy.

Biological Activity

Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate, also known by its CAS number 145821-58-5, is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H29NO2S2 |

| Molecular Weight | 403.601 g/mol |

| Density | 1.145 g/cm³ |

| Boiling Point | 534.78 °C |

| Flash Point | 277.225 °C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the piperidine ring and the introduction of thiophene groups using reagents such as organolithium and Grignard reagents. The overall process can yield high purity and is suitable for further applications in research and industry .

The biological activity of this compound is hypothesized to be linked to its structural components, particularly the piperidine ring and thiophene groups. These structural elements may interact with various molecular targets, potentially modulating enzyme activities and receptor functions. Preliminary studies suggest that the compound may influence neurotransmitter systems and ion channels, although specific pathways are still under investigation .

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For instance, a study on various piperidine derivatives demonstrated moderate protection against viruses such as HIV-1 and HSV-1, with some derivatives showing significant cytotoxicity profiles in vitro .

Antibacterial and Antifungal Properties

The compound's potential antibacterial and antifungal activities have also been explored. Similar piperidine derivatives were tested against a range of bacterial strains, revealing varying degrees of effectiveness. The mechanism behind these activities often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several studies have investigated the biological effects of piperidine derivatives:

- Piperidine Derivatives Against Influenza : A class of 1,4-trisubstituted piperidines was found to inhibit influenza virus replication effectively. The most potent derivative exhibited an EC50 value of 7.4 µM against HCoV-229E-infected cells .

- Inhibition of Type III Secretion Systems : A dissertation focused on screening natural products for their ability to inhibit type III secretion systems (T3SS) in pathogens like E. coli demonstrated that certain piperidine derivatives could significantly reduce virulence factor secretion .

Q & A

What synthetic methodologies are recommended for the preparation of Ethyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-enyl)piperidine-3-carboxylate?

Basic Research Question

A key step involves alkylation of a piperidine carboxylate precursor with a functionalized butenyl-thiophene moiety. Evidence from analogous syntheses suggests using tert-butoxide (t-BuOK) as a base and 4-bromo-1-butene as an alkylating agent, achieving yields up to 85% under optimized conditions . Catalytic systems like Rh(acac)(CO)₂ with BIPHEPHOS ligands may enhance regioselectivity in hydroformylation steps for unsaturated intermediates .

Advanced Research Question How can stereochemical outcomes during alkylation be controlled? Computational modeling (e.g., DFT) of transition states or empirical screening of chiral auxiliaries (e.g., enantiopure bases) can address this. For example, steric hindrance from the 3-methylthiophene groups may influence the E/Z ratio of the butenyl linker, requiring detailed NMR or X-ray analysis for confirmation .

How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

Basic Research Question

Crystallographic refinement using SHELXL is standard for determining bond lengths, angles, and ring puckering. For instance, SHELXL’s robust handling of twinned data or high-resolution datasets ensures accurate modeling of the piperidine and thiophene moieties . Mercury software (version 2.0+) aids in visualizing intermolecular interactions and packing patterns, critical for assessing stability .

Advanced Research Question How are ring-puckering parameters quantified for the piperidine ring? Cremer-Pople coordinates (amplitude and phase angles) define out-of-plane deviations, enabling comparison with similar compounds. For example, a flattened chair conformation may arise due to steric strain from the bis-thiophene substituents, as observed in related bicyclic carboxylates .

What analytical techniques are critical for resolving spectral contradictions in NMR data?

Basic Research Question

High-field ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) resolves overlapping signals from the thiophene and piperidine groups. For instance, coupling constants in the butenyl chain (δ 5.0–6.0 ppm) distinguish cis/trans isomers, while NOESY correlations confirm spatial proximity of substituents .

Advanced Research Question How are dynamic effects (e.g., ring inversion) accounted for in NMR analysis? Variable-temperature NMR or line-shape simulations using software like MestReNova can quantify exchange rates between conformers. For example, slow exchange at low temperatures (< −40°C) may reveal distinct signals for axial/equatorial piperidine protons .

What strategies are effective for isolating stereoisomers or regioisomers during synthesis?

Basic Research Question

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers, while normal-phase silica chromatography resolves diastereomers. For regioisomers, selective crystallization or derivatization (e.g., boronate esters) enhances separation efficiency .

Advanced Research Question How can asymmetric catalysis be applied to minimize isomer formation? Chiral ligands like BINAP or Josiphos in transition-metal-catalyzed steps (e.g., hydroformylation) improve enantioselectivity. Kinetic resolution during alkylation or enzymatic ester hydrolysis may further enrich desired isomers .

How can computational methods predict the compound’s conformational stability and electronic properties?

Basic Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometries and compute electrostatic potential maps. These predict reactivity at the ester carbonyl or thiophene sulfur atoms, guiding functionalization strategies .

Advanced Research Question What molecular dynamics (MD) protocols assess solvent effects on conformation? Explicit solvent MD simulations (e.g., in DMSO or chloroform) track solvent-accessible surface areas (SASA) of hydrophobic groups, correlating with experimental solubility data .

How are mechanistic pathways elucidated for key reactions in the synthesis?

Basic Research Question

Isotopic labeling (e.g., deuterated reagents) and kinetic studies identify rate-determining steps. For example, ¹⁸O labeling in ester hydrolysis traces nucleophilic attack pathways, while Hammett plots quantify electronic effects in thiophene alkylation .

Advanced Research Question How do catalyst-substrate interactions influence hydroformylation regioselectivity? In situ IR spectroscopy monitors CO insertion intermediates, while XAS (X-ray absorption spectroscopy) characterizes Rh oxidation states during catalytic cycles .

What protocols ensure safe handling and preliminary toxicity assessment?

Basic Research Question

Follow SDS guidelines for piperidine derivatives: use fume hoods, nitrile gloves, and eye protection. Acute toxicity screening (e.g., zebrafish embryo assays) provides rapid insights into LC₅₀ values, while Ames tests assess mutagenicity .

Advanced Research Question How are structure-toxicity relationships (STRs) modeled for this compound? QSAR (Quantitative Structure-Activity Relationship) tools like TOPKAT or ADMET Predictor estimate hepatotoxicity or CYP inhibition risks based on molecular descriptors (e.g., logP, H-bond donors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.